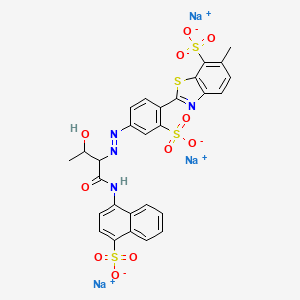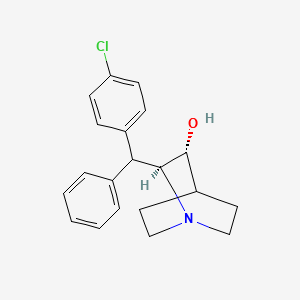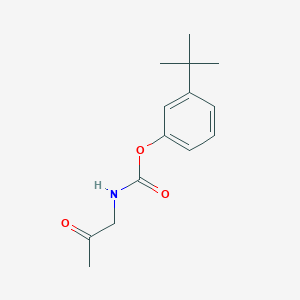
Carbamic acid, acetylmethyl-, 3-(1,1-dimethylethyl)phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, acetylmethyl-, 3-(1,1-dimethylethyl)phenyl ester is a chemical compound with the molecular formula C13H17NO4 It is known for its unique structure, which includes a carbamate group attached to a phenyl ring substituted with a tert-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, acetylmethyl-, 3-(1,1-dimethylethyl)phenyl ester typically involves the reaction of 3-(1,1-dimethylethyl)phenol with acetylmethyl carbamate. The reaction is usually carried out in the presence of a catalyst, such as a base (e.g., sodium hydroxide), under controlled temperature and pressure conditions. The reaction proceeds through the formation of an intermediate, which then undergoes esterification to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation, crystallization, or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, acetylmethyl-, 3-(1,1-dimethylethyl)phenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
Carbamic acid, acetylmethyl-, 3-(1,1-dimethylethyl)phenyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: The compound is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism by which carbamic acid, acetylmethyl-, 3-(1,1-dimethylethyl)phenyl ester exerts its effects involves interactions with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phenyl ring and tert-butyl group contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid, phenyl-, 1-methylethyl ester: Similar structure but with an isopropyl group instead of a tert-butyl group.
Carbamic acid, [3-(acetyloxy)phenyl]-, 1,1-dimethylethyl ester: Similar ester group but with an acetyloxy substituent on the phenyl ring.
Carbamic acid, N-[(3S,5S,6R)-6-methyl-2-oxo-5-phenyl-3-piperidinyl]-, 1,1-dimethylethyl ester: Contains a piperidinyl group instead of a phenyl ring.
Uniqueness
Carbamic acid, acetylmethyl-, 3-(1,1-dimethylethyl)phenyl ester is unique due to the presence of the tert-butyl group on the phenyl ring, which imparts steric hindrance and influences the compound’s reactivity and stability. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and properties.
Propriétés
Numéro CAS |
2313-91-9 |
|---|---|
Formule moléculaire |
C14H19NO3 |
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
(3-tert-butylphenyl) N-(2-oxopropyl)carbamate |
InChI |
InChI=1S/C14H19NO3/c1-10(16)9-15-13(17)18-12-7-5-6-11(8-12)14(2,3)4/h5-8H,9H2,1-4H3,(H,15,17) |
Clé InChI |
VFVUAGKORQNCTL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CNC(=O)OC1=CC=CC(=C1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



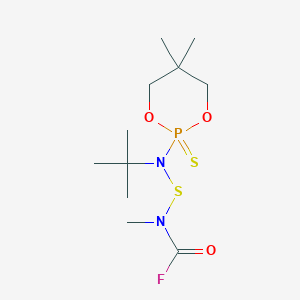
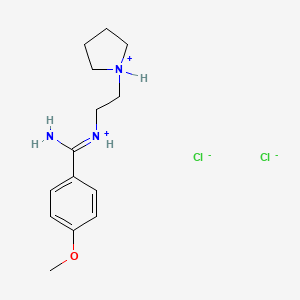
![sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate](/img/structure/B13760563.png)
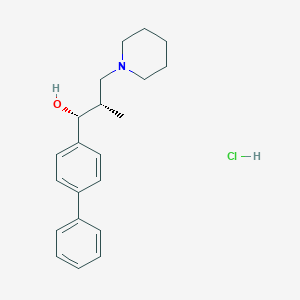
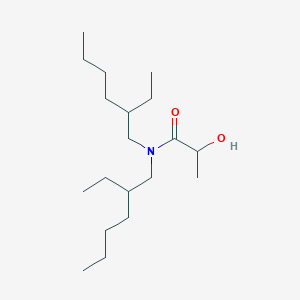

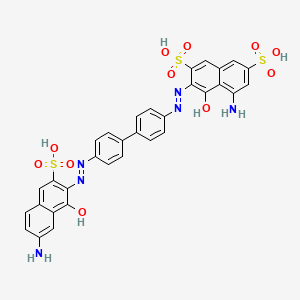
![1-Phenyl-2-[(2-phenylimidazo[1,2-c]pyrimidin-5-yl)oxy]ethan-1-one](/img/structure/B13760592.png)
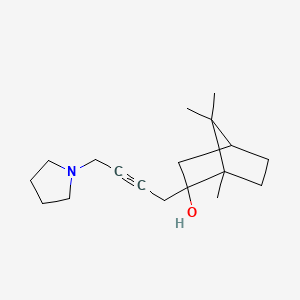
![[6-[[3-Chloro-4-(methylamino)phenyl]imino]-4-methyl-3-oxocyclohexa-1,4-dien-1-yl]urea](/img/structure/B13760594.png)
